

Application Note: Site-Specific Peptide Labeling with Sulfo-Cy5-Tetrazine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the efficient and site-specific conjugation of peptides with **Sulfo-Cy5-tetrazine**. This method utilizes the bioorthogonal inverse-electron demand Diels-Alder (IEDDA) reaction, commonly known as tetrazine ligation, which occurs between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (TCO).[1][2][3] This "click chemistry" approach offers exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it an ideal tool for labeling sensitive biomolecules like peptides under mild, aqueous conditions.[1][4][5]

The Sulfo-Cy5 fluorophore is a bright, far-red fluorescent dye with excellent water solubility, suitable for a wide range of applications including in vitro and in vivo imaging, and high-throughput screening. By employing **Sulfo-Cy5-tetrazine**, researchers can achieve precise, site-specific labeling of TCO-modified peptides, overcoming the challenges of non-specific labeling associated with traditional methods like NHS ester chemistry that target multiple amine residues.[6][7] This protocol is particularly valuable for applications in drug development, diagnostics, and fundamental biological research where precise control over the labeling site is critical.

Principle of the Reaction

The conjugation strategy involves a two-step process:



- Peptide Modification: A trans-cyclooctene (TCO) group is introduced into the peptide. This
 can be achieved by reacting a peptide's free amine group (e.g., the N-terminus or a lysine
 side chain) with a TCO-NHS ester or by incorporating a TCO-functionalized amino acid
 during solid-phase peptide synthesis (SPPS).
- Tetrazine Ligation: The TCO-modified peptide is then reacted with **Sulfo-Cy5-tetrazine**. The IEDDA cycloaddition reaction proceeds rapidly and specifically under physiological conditions to form a stable covalent bond, yielding the fluorescently labeled peptide.[1][2]

Materials and Reagents

- Peptide containing a unique primary amine for modification (or a pre-synthesized TCO-modified peptide)
- TCO-NHS ester (e.g., TCO-PEG4-NHS ester)
- Sulfo-Cy5-tetrazine
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5 for TCO-NHS ester reaction.
- Conjugation Buffer: 1X Phosphate Buffered Saline (PBS), pH 6.0-7.5 for tetrazine ligation.
- Purification supplies: Size-exclusion chromatography columns (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[7]
- Quenching reagent (optional): e.g., Tris or glycine solution.

Experimental Protocols

Protocol 1: Modification of Peptide with TCO-NHS Ester

This protocol is for peptides that do not already contain a TCO group.

 Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.



- TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved TCO-NHS ester to the peptide solution.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.
- Quenching (Optional): To quench any unreacted TCO-NHS ester, add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
- Purification: Remove excess TCO-NHS ester and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 spin column) or by dialysis. The purified TCO-peptide can be used immediately in the next step or lyophilized for storage.

Protocol 2: Conjugation of TCO-Peptide with Sulfo-Cy5-Tetrazine

- Reagent Preparation:
 - \circ Dissolve the TCO-modified peptide in Conjugation Buffer (PBS, pH 6.0-7.5) to a concentration of 1-100 $\mu M.[4]$
 - Prepare a stock solution of Sulfo-Cy5-tetrazine in water or DMSO at a concentration of 1-10 mM.
- Conjugation Reaction: Add a 1.5- to 3-fold molar excess of the Sulfo-Cy5-tetrazine solution to the TCO-peptide solution.
- Incubation: The reaction is typically very fast and can be complete within 5-30 minutes at room temperature.[4] For very low concentrations, the reaction time can be extended up to 2 hours.[8] The progress can be monitored by the disappearance of the characteristic yellow color of the tetrazine.
- Purification of Labeled Peptide:



- Size-Exclusion Chromatography: For removal of excess Sulfo-Cy5-tetrazine, use a desalting column (e.g., Sephadex G-25). This method is quick and effective for larger peptides.[7]
- RP-HPLC: For high purity and analysis of the final product, RP-HPLC is the recommended method.[9] Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The labeled peptide will have a longer retention time than the unlabeled peptide and can be collected.

Data Presentation

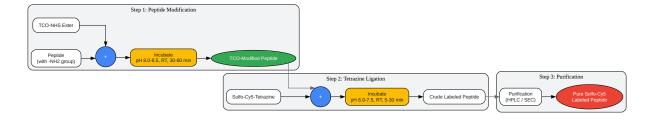
The following tables summarize typical reaction parameters and expected outcomes for the conjugation of **Sulfo-Cy5-tetrazine** to a TCO-modified peptide.

Parameter	TCO-NHS Ester Reaction	Sulfo-Cy5-Tetrazine Ligation
Peptide Concentration	1-5 mg/mL	1 μM - 100 μM[4]
Reagent Molar Excess	5-20 fold	1.5-3 fold
Reaction Buffer	100 mM Bicarbonate/Phosphate	PBS
рН	8.0-8.5[7]	6.0-7.5[2]
Temperature	Room Temperature	Room Temperature
Reaction Time	30-60 minutes[2]	5-30 minutes[4]
Typical Yield	>90% (Peptide Recovery)	>90% (Conjugation Efficiency) [4]

Property	Sulfo-Cy5 Dye
Excitation Wavelength (max)	~646 nm
Emission Wavelength (max)	~662 nm
Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹



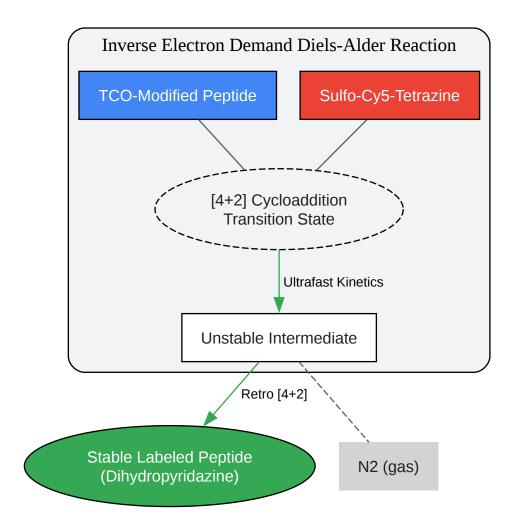
Visualizations



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Caption: Workflow for two-step peptide labeling with **Sulfo-Cy5-tetrazine**.





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Caption: Reaction pathway of tetrazine ligation for peptide conjugation.

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Methodological & Application





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